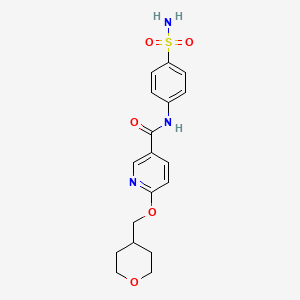

N-(4-sulfamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-sulfamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TAK-659 is a kinase inhibitor that targets the spleen tyrosine kinase (SYK), which is a key enzyme involved in various signaling pathways that are crucial for cell growth, differentiation, and survival.

Scientific Research Applications

Utilization in Biological Systems

Nicotinamide derivatives, including compounds like N-(4-sulfamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, have been extensively studied for their role in biological systems. Ellinger, Fraenkel, and Abdel Kader (1947) explored the utilization of various nicotinamide derivatives by mammals, insects, and bacteria, highlighting the biological relevance of these compounds (Ellinger, Fraenkel, & Abdel Kader, 1947).

Antineoplastic Activities

Ross (1967) investigated the synthesis of 6-substituted nicotinamides, including compounds structurally related to this compound, and their antineoplastic activities. This study underscores the potential use of such compounds in cancer research (Ross, 1967).

Corrosion Inhibition

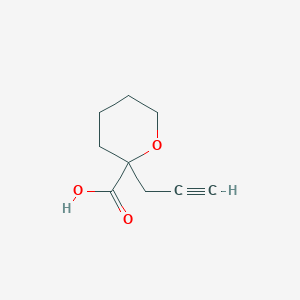

Saranya et al. (2020) explored the use of pyran derivatives in corrosion mitigation. Their research on derivatives like ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, which shares a structural similarity to this compound, demonstrated significant inhibition efficiencies, indicating potential applications in materials science (Saranya et al., 2020).

Fungicidal Activity

Wu et al. (2022) designed and synthesized N-(thiophen-2-yl) nicotinamide derivatives, demonstrating their fungicidal activities. The structural relationship of these derivatives with this compound suggests similar potential applications in agricultural and environmental sciences (Wu et al., 2022).

Apoptosis Induction

Cai et al. (2003) discovered a series of N-phenyl nicotinamides as potent inducers of apoptosis, which is critical for understanding cellular mechanisms and developing therapeutic strategies. This study highlights the significance of nicotinamide derivatives in biomedical research (Cai et al., 2003).

Redox Chemistry

Paul, Arends, and Hollmann (2014) discussed the use of synthetic nicotinamide cofactor analogues, including those similar to this compound, in redox chemistry. Their work emphasizes the role of these compounds in catalyzing redox reactions, relevant in both organic chemistry and biocatalysis (Paul, Arends, & Hollmann, 2014).

properties

IUPAC Name |

6-(oxan-4-ylmethoxy)-N-(4-sulfamoylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c19-27(23,24)16-4-2-15(3-5-16)21-18(22)14-1-6-17(20-11-14)26-12-13-7-9-25-10-8-13/h1-6,11,13H,7-10,12H2,(H,21,22)(H2,19,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOKCAVRNWUEND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2394563.png)

![1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2394566.png)

![2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid](/img/structure/B2394567.png)

![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2394572.png)

![3-[(6-Chloropyridin-3-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B2394583.png)